molecular formula C19H15BrN4OS B2997853 7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242960-36-6

7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2997853
CAS No.: 1242960-36-6
M. Wt: 427.32
InChI Key: DPECQFFLJWLAJR-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a triazolopyrazinone derivative featuring a brominated aryl group at position 7 and a 2-methylbenzylthio substituent at position 3.

Properties

IUPAC Name

7-(4-bromophenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4OS/c1-13-4-2-3-5-14(13)12-26-19-22-21-17-18(25)23(10-11-24(17)19)16-8-6-15(20)7-9-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPECQFFLJWLAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel compound that has garnered interest due to its potential biological activities. This compound features a complex heterocyclic structure that includes a triazole ring fused with a pyrazine moiety, which is known for its diverse pharmacological properties. This article aims to summarize the current knowledge regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₅BrN₄OS
  • Molecular Weight : 427.3 g/mol
  • CAS Number : 1242960-36-6

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of triazole compounds often possess cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated moderate antiproliferative activity with IC50 values ranging from 70 to 170 μM against breast cancer cell lines MCF-7 and MDA-MB-231 . The specific IC50 value for this compound remains to be established through further research.

Antifungal Activity

Preliminary studies suggest that this compound may possess antifungal properties. A related study highlighted moderate antifungal activity against Candida albicans, indicating potential for development as an antifungal agent . However, comprehensive investigations are necessary to confirm these findings and elucidate the underlying mechanisms.

Kinase Inhibition

The compound has also been evaluated for its kinase inhibitory activity. Kinases play crucial roles in various cellular processes, and inhibiting their function can be a viable strategy in cancer therapy. Initial findings suggest that this compound shows moderate inhibitory activity against certain kinases . Further identification of specific kinase targets will be essential for understanding its therapeutic implications.

The biological activities of this compound are likely attributed to its unique structural features. The presence of multiple functional groups enhances its interaction with biological targets. The triazole and pyrazine moieties may facilitate binding to enzyme active sites or receptor sites involved in cell signaling pathways.

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with triazole derivatives:

  • Cytotoxicity Studies : A series of triazole derivatives were synthesized and screened for their cytotoxic effects against human malignant cell lines. Some derivatives exhibited significant activity compared to standard chemotherapeutic agents like cisplatin .
  • Antifungal Evaluation : Investigations into the antifungal properties of related triazole compounds indicated potential effectiveness against common fungal pathogens .
  • Kinase Activity Assessment : Research focused on kinase inhibitors has shown promise for triazole derivatives in targeting specific kinases involved in tumor growth and progression .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerModerate cytotoxicity against MCF-7 cells
AntifungalModerate activity against Candida albicans
Kinase InhibitionModerate inhibition of specific kinases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their pharmacological profiles are summarized below:

Compound Name Position 7 Substituent Position 3 Substituent Key Activities Reference
7-(4-Fluorobenzyl)-3-thioxo-...-one 4-Fluorobenzyl Thioxo Antimicrobial (Gram-negative: MIC 12.5 µg/mL)
7-(4-Bromophenyl)-3-((3-TFM*)-benzylthio)-...-one 4-Bromophenyl 3-Trifluoromethylbenzylthio P2X7 receptor antagonism (preclinical)
7-Cyclopropyl-3-(aminomethyl)-...-one Cyclopropyl Aminomethyl Cytotoxicity, cerebroprotection (predicted via PASS software)
7-Aryl-3-alkyl/heteryl-...-one Varied aryl groups Alkyl/heteryl Broad-spectrum adenosine receptor antagonism, lipid metabolism modulation

*TFM: Trifluoromethyl

Key Observations:

  • The fluorobenzyl variant shows superior solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Position 3 Substituents: Thioether groups (e.g., 2-methylbenzylthio) improve metabolic stability over thioxo (-S=O) or sulfonyl (-SO₂) groups. The trifluoromethylbenzylthio group in the P2X7 antagonist enhances receptor binding affinity due to electron-withdrawing effects .

Pharmacological Activity

  • Antimicrobial Activity: The 4-fluorobenzyl analogue demonstrates potent activity against Gram-negative bacteria (MIC 12.5 µg/mL), while bromophenyl derivatives are understudied in this context but predicted to exhibit broader spectra due to enhanced membrane interaction .
  • Receptor Antagonism: P2X7 antagonists with trifluoromethylbenzylthio groups show nanomolar potency, whereas 2-methylbenzylthio variants may require optimization for receptor selectivity .
  • Cytotoxicity and Metabolic Effects: 3-Aminomethyl derivatives display predicted cerebroprotective activity, whereas alkylthio groups correlate with lipid metabolism modulation .

Analytical and Physicochemical Properties

Property 7-(4-Bromophenyl)-3-((2-Methylbenzyl)thio)-...-one 7-(4-Fluorobenzyl)-3-thioxo-...-one
Solubility Likely low in water; high in DMF/DMSO* Freely soluble in DMF/DMSO
Purity Analysis HPLC (impurity control <0.5%) Potentiometric titration (99–101%)
Stability Sensitive to oxidation (thioether degradation) Degrades via thioxo oxidation

*Predicted based on structural analogues.

Clinical and Preclinical Potential

  • The fluorobenzyl derivative is validated for pharmaceutical use with a quantification uncertainty of 0.22% .
  • Bromophenyl analogues are emerging in preclinical studies for CNS disorders due to their lipophilicity, though toxicity profiles remain uncharacterized .

Q & A

Q. How can researchers optimize the synthesis of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?

Methodological Answer: A general synthesis involves cyclizing 3-hydrazinopyrazin-2-ones with carbonyl diimidazole-activated acids. For example:

  • Dissolve the acid (15 mmol) and carbonyldiimidazole (15 mmol) in anhydrous DMF, heat at 100°C for 1 hour.
  • Add N1-aryl/benzyl-3-hydrazinopyrazin-2-one (10 mmol), reflux for 24 hours.
  • Cool, dilute with water, filter the precipitate, and recrystallize from DMF/i-propanol . Validation of purity via NMR and elemental analysis is critical, as minor impurities can affect downstream biological assays .

Q. What analytical techniques are recommended for structural validation of this compound?

Methodological Answer: Use a combination of:

  • 1H/13C-NMR : To confirm substituent positions (e.g., 4-bromophenyl at N7, methylbenzylthio at C3) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1716 cm⁻¹ for the pyrazinone ring) .
  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for related triazolo-thiadiazine derivatives .

Q. How can non-aqueous potentiometric titration be applied for quantification?

Methodological Answer:

  • Dissolve the compound in glacial acetic acid, titrate with 0.1M HClO4 in acetic acid.
  • Validate linearity (R² > 0.999), accuracy (recovery 98–102%), and precision (%RSD < 2%) per ICH guidelines .
  • Cross-check results with HPLC (C18 column, methanol/water mobile phase) to detect potential degradation products .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromophenyl and 2-methylbenzylthio groups influence biological activity?

Methodological Answer:

  • Perform structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, unsubstituted benzylthio) .
  • Test in vitro for adenosine receptor antagonism (common for triazolo-pyrazinones) using radioligand binding assays .
  • Use PASS software to predict activity spectra (e.g., cytotoxicity, cardioprotection) and prioritize targets .

Q. What strategies address low yields in cyclization steps during synthesis?

Methodological Answer:

  • Solvent optimization : Replace DMF with DMAc or NMP to improve reaction homogeneity .
  • Catalyst screening : Test bases like KOH or DBU to accelerate cyclization (e.g., 40% aqueous KOH for triazolo-thiadiazines ).
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to <6 hours, enhancing yield and purity .

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

Methodological Answer:

  • Meta-analysis of literature : Compare IC50 values for adenosine receptor binding across analogs (e.g., 7-aryl vs. 7-benzyl derivatives) .
  • Molecular docking : Model interactions with P2X7 or A2A receptors using AutoDock Vina to rationalize potency differences .
  • In vitro validation : Replicate conflicting assays under standardized conditions (e.g., ATP-induced IL-1β release for P2X7 antagonism) .

Q. What computational methods predict metabolic stability of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., bromophenyl oxidation).
  • In silico metabolite identification : Employ GLORYx to simulate Phase I/II transformations .
  • Experimental validation : Incubate with liver microsomes (human/rat), analyze via LC-MS to confirm predictions .

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